![molecular formula C21H25N3O5S B2438218 1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946350-86-3](/img/structure/B2438218.png)
1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as SU4312, is a small molecule inhibitor that has been widely used in scientific research. The compound is a potent inhibitor of various protein tyrosine kinases, including VEGFR-2, FGFR-1, and PDGFR-β.
Scientific Research Applications
Degradation and Stability Studies
- Degradation of Sulfonylurea Herbicides : Research by Saha & Kulshrestha (2002) examined the stability of sulfosulfuron, a sulfonylurea herbicide, under various environmental conditions, revealing degradation pathways including the breaking of a sulfonylurea bridge under acidic conditions.
Synthesis and Potential Biological Activity
- Syntheses of Imidazol-2-one Derivatives : A study by Brzozowski & Sławiński (2004) focused on synthesizing derivatives of phenylsulfonyl ureas, which displayed varying activities against human tumor cell lines. This research highlights the potential of sulfonyl urea derivatives in medicinal chemistry.
Corrosion Inhibition
- Corrosion Inhibition in Steel : Research by Mistry et al. (2011) demonstrated that triazinyl urea derivatives could act as efficient corrosion inhibitors for mild steel in acidic conditions, indicating the utility of urea derivatives in industrial applications.
Anion Complexation
- Macrocyclic Bis(ureas) as Ligands : Kretschmer, Dittmann, & Beck (2014) investigated macrocyclic bis(ureas) based on diphenylurea for anion complexation. Their study Kretschmer et al. (2014) revealed these compounds’ effectiveness in forming adducts with various anions, underscoring the potential of urea derivatives in supramolecular chemistry.
Photoisomerization and Molecular Devices
- Cyclodextrin Complexation and Self-assembly : Lock et al. (2004) explored the complexation of urea-linked cyclodextrin with stilbene and its photoisomerization properties, leading to the development of molecular devices. Their research Lock et al. (2004) demonstrates the role of urea derivatives in the creation of responsive molecular systems.
Receptor Agonist Properties
- 5-HT1D Receptor Agonist Properties : A study by Barf et al. (1996) on indolyethylamines, including urea derivatives, revealed their activity as agonists at 5-HT1D receptors, suggesting applications in neuroscience and pharmacology.
Chemical Reactions
- Reaction with Dimethyl Sulfoxide : Research by Owens et al. (1976) investigated the explosive reaction of sym-dichloro-bis(urea) with dimethyl sulfoxide, providing insights into the reactivity and safety considerations of certain urea derivatives.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-14-20(16-7-5-6-8-18(16)24(14)2)30(26,27)12-11-22-21(25)23-17-10-9-15(28-3)13-19(17)29-4/h5-10,13H,11-12H2,1-4H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFVYYUVOYLAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.